![molecular formula C10H7N3O2 B052064 2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile CAS No. 871218-36-9](/img/structure/B52064.png)

2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

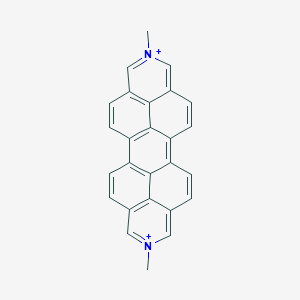

“2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile” is a compound that falls under the category of organoheterocyclic compounds known as oxadiazoles . It has a molecular formula of C10H7N3O2 and a molecular weight of 201.18 . This compound is used in research, particularly in the field of neurology .

Synthesis Analysis

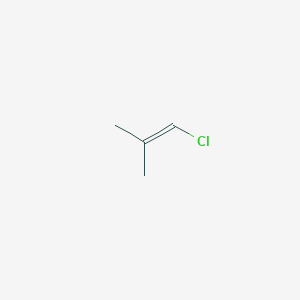

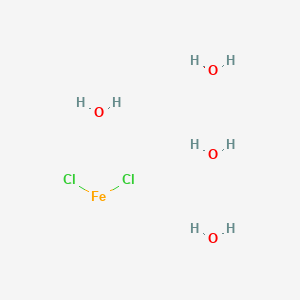

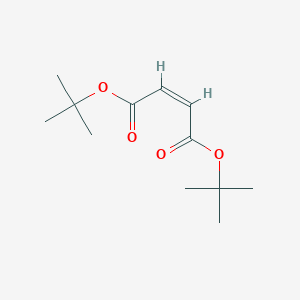

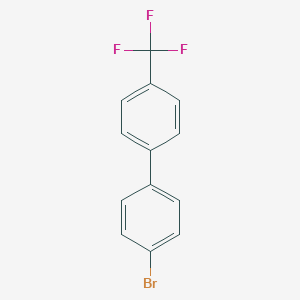

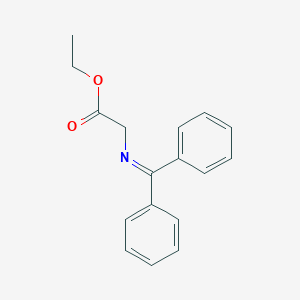

The synthesis of oxadiazoles, including “2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves the reaction of isatin and aniline in ethanol at room temperature, followed by 1,3-dipolar cycloaddition of the intermediates .Molecular Structure Analysis

The molecular structure of “2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile” consists of a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . The oxadiazole ring is attached to a phenyl group and an acetonitrile group .Chemical Reactions Analysis

While specific chemical reactions involving “2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile” are not mentioned in the sources, oxadiazoles in general are known to undergo various chemical reactions. For instance, they can be synthesized through the reaction of hydrazide analogs, carbon disulfide, and potassium hydroxide in ethanol .Scientific Research Applications

Fluorescence Chemosensor Development :

- A 1,3,4-oxadiazole-based compound showed significant potential as a fluorescent chemosensor for Zn2+ in aqueous solution. This application is significant for imaging in living cells (Zhou et al., 2012).

Stability Studies in Drug Development :

- The stability of a 1,2,4-oxadiazole derivative, specifically in the context of drug development, was analyzed. The study provided insights into the conditions under which this compound could be formulated into a stable product (Hartley et al., 2012).

Anticancer Applications :

- Phenothiazine derivatives incorporating 1,3,4-oxadiazole exhibited high activity against breast cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Ahmed et al., 2018).

Antifungal Agent Development :

- Novel 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antifungal properties. These findings contribute to the development of new antifungal agents (Shelke et al., 2014).

Antimicrobial Applications :

- New 1,3,4-oxadiazole compounds were synthesized and found to exhibit promising antimicrobial activities, opening avenues for potential antimicrobial drug development (Karabasanagouda et al., 2007).

Photochemical Studies :

- Unmetallated and metallated phthalocyanines bearing oxadiazole groups were synthesized and their photophysical and photochemical properties were investigated, indicating potential applications in materials science (Nas et al., 2014).

Synthesis of Antioxidants and Enzyme Inhibitors :

- Synthesis and evaluation of indole-2-carbohydrazides and 1,3,4-oxadiazoles as antioxidants, along with their acetylcholinesterase inhibition properties, were explored. This research contributes to the development of treatments for neurodegenerative diseases (Bingul et al., 2019).

properties

CAS RN |

871218-36-9 |

|---|---|

Product Name |

2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile |

Molecular Formula |

C10H7N3O2 |

Molecular Weight |

201.18 g/mol |

IUPAC Name |

2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetonitrile |

InChI |

InChI=1S/C10H7N3O2/c11-5-6-14-9-3-1-8(2-4-9)10-13-12-7-15-10/h1-4,7H,6H2 |

InChI Key |

BVOARHIJEFMMLM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NN=CO2)OCC#N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)OCC#N |

synonyms |

[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide](/img/structure/B51987.png)